2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Overview
Description
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is a chemical compound that is widely used in scientific research. It is also known as Methylenedifluorophenylacetone or MDP2P. This compound is synthesized through various methods and has a wide range of applications in the field of science.
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one are not well characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one’s action are currently unknown. As research progresses, it is expected that more information about these effects will become available .
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one in lab experiments include its high purity, stability, and ease of synthesis. The limitations include its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the study of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one. One direction is the study of its potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is the study of its potential use as a tool for understanding the mechanisms of neurotransmitter release and reuptake. Additionally, the development of new synthesis methods and purification techniques for this compound can be explored to improve its efficiency and safety.
In conclusion, 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is a widely used compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications and mechanisms of this compound.
Scientific Research Applications
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is widely used in scientific research as a precursor for the synthesis of various compounds such as amphetamines and cathinones. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. The compound is used in the study of various diseases such as Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
2,2-difluoro-1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQAQBVKBROTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617036 | |
Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |
CAS RN |
703-42-4 | |
Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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